molecular formula C22H30N4O3S B2992512 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1448053-43-7

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2992512
CAS RN: 1448053-43-7
M. Wt: 430.57
InChI Key: VJQFOAFFDCQDBQ-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H30N4O3S and its molecular weight is 430.57. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Heterocyclic Derivatives

Research on the synthesis of cyclic dipeptidyl ureas, including compounds with similar heterocyclic structures, highlights methodologies that could be applicable to the synthesis or functionalization of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide. Such methods involve Ugi reactions followed by treatment with sodium ethoxide to yield novel heterocyclic compounds, potentially offering routes for derivative synthesis or activity enhancement (Sañudo et al., 2006).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

The use of palladium-catalyzed reactions for the synthesis of heterocyclic derivatives from gamma-oxoalkynes could be relevant for developing synthetic strategies for complex molecules like the one . This method facilitates the formation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, providing a versatile toolkit for chemical synthesis (Bacchi et al., 2005).

Potential Applications in Material Science and Catalysis

Gelation Behavior of Benzamide Derivatives

The study of N-(thiazol-2-yl) benzamide derivatives and their gelation behavior in ethanol/water and methanol/water mixtures suggests potential applications in material science, particularly in the development of supramolecular gels. This research could inform the exploration of similar applications for N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide in creating new materials or coatings (Yadav & Ballabh, 2020).

Enzyme Inhibition and Molecular Docking Studies

While direct applications in biological systems are outside the scope due to restrictions on discussing drug use and side effects, it's worth noting that research into the enzyme inhibition properties of benzamide derivatives and their docking studies could hint at potential biochemical or catalytic applications for similar compounds. Such studies provide a basis for understanding how these molecules interact with biological macromolecules, which could be relevant for designing catalysts or inhibitors in synthetic chemistry contexts (Alyar et al., 2019).

properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-25(2)30(28,29)18-13-11-16(12-14-18)22(27)23-15-20-19-9-5-6-10-21(19)26(24-20)17-7-3-4-8-17/h11-14,17H,3-10,15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQFOAFFDCQDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.